Cas no 478040-68-5 ((3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one)
![(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one structure](https://ja.kuujia.com/images/noimg.png)
(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one
-
(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 3R-0658-5G |
(E)-1,1,1-trifluoro-4-(phenethylamino)-3-buten-2-one |
478040-68-5 | >90% | 5g |
£3080.00 | 2025-02-08 | |
Key Organics Ltd | 3R-0658-10G |
(E)-1,1,1-trifluoro-4-(phenethylamino)-3-buten-2-one |
478040-68-5 | >90% | 10g |
£5775.00 | 2025-02-08 | |
Key Organics Ltd | 3R-0658-10MG |
(E)-1,1,1-trifluoro-4-(phenethylamino)-3-buten-2-one |
478040-68-5 | >90% | 10mg |
£48.00 | 2025-02-08 | |
Key Organics Ltd | 3R-0658-5MG |
(E)-1,1,1-trifluoro-4-(phenethylamino)-3-buten-2-one |
478040-68-5 | >90% | 5mg |
£35.00 | 2025-02-08 | |
A2B Chem LLC | AI77323-1mg |
(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one |
478040-68-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI77323-500mg |
(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one |
478040-68-5 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI77323-10mg |
(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one |
478040-68-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664737-5mg |
(E)-1,1,1-trifluoro-4-(phenethylamino)but-3-en-2-one |
478040-68-5 | 98% | 5mg |
¥529.00 | 2024-05-12 | |
A2B Chem LLC | AI77323-5mg |
(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one |
478040-68-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664737-1mg |
(E)-1,1,1-trifluoro-4-(phenethylamino)but-3-en-2-one |
478040-68-5 | 98% | 1mg |
¥535.00 | 2024-05-12 |
(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one 関連文献
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-oneに関する追加情報
Introduction to (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one (CAS No. 478040-68-5)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule holding the potential to revolutionize therapeutic interventions. Among these, the compound identified by the CAS number 478040-68-5 and the systematic name (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one stands out due to its unique structural and functional attributes. This introduction delves into the compound's chemical properties, potential applications, and its relevance in contemporary biochemical research.
The molecular structure of (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one encompasses a trifluoromethyl group and an amine-substituted phenylethyl moiety, which are key features that contribute to its distinct reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design. Additionally, the amine functionality provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in exploring the therapeutic potential of fluorinated compounds in medicinal chemistry. The trifluoromethyl group is particularly noteworthy for its ability to modulate enzyme interactions and improve drug bioavailability. Studies have demonstrated that compounds incorporating this moiety often exhibit enhanced binding affinity to biological targets, leading to more effective pharmacological outcomes. The (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one structure exemplifies this trend, as it combines the lipophilic trifluoromethyl group with a polar amine substituent to create a molecule with balanced solubility and binding capabilities.
The phenylethylamine moiety in the compound's name is another critical feature that warrants attention. Phenylethylamines are a class of organic compounds known for their role in neurotransmitter systems and their potential as psychoactive agents. However, recent research has highlighted their broader applications in developing treatments for neurological disorders such as depression and schizophrenia. The incorporation of this group into (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one suggests that it may interact with neurotransmitter receptors or modulate signaling pathways relevant to these conditions.
From a synthetic chemistry perspective, the preparation of (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one presents an intriguing challenge due to its complex stereochemistry. The presence of a double bond at the 3-position necessitates careful control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These methods not only enhance synthetic efficiency but also allow for modular modifications of the core structure.
The pharmacological profile of this compound is still under investigation; however, preliminary studies suggest that it may possess anti-inflammatory and analgesic properties. The combination of a lipophilic trifluoromethyl group and a polar amine substituent could facilitate interactions with both hydrophobic and hydrophilic biological targets. This dual functionality makes it a promising candidate for further exploration in drug discovery programs targeting multifaceted disease mechanisms.
In conclusion, (3E)-1,1,1-trifluoro-4-[2-phenylethyl]amino]but-3-en-2-one (CAS No. 478040-68-5) represents an intriguing chemical entity with significant potential in pharmaceutical research. Its unique structural features—comprising a trifluoromethyl group and an amine-substituted phenylethyl moiety—make it a versatile scaffold for developing novel therapeutic agents. As our understanding of fluorinated compounds continues to evolve, compounds like this one are likely to play an increasingly important role in addressing complex medical challenges.
478040-68-5 ((3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one) 関連製品
- 2870660-89-0(Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]- )
- 1360927-59-8(4-Fluoro-2-methyl-1H-indol-7-ylamine)
- 92022-50-9(2-Bromobenzyl Phenyl Sulfone)
- 2552-54-7(3-(Benzyloxy)isoxazole-5-carboxylic acid)
- 2680586-44-9(2-{(benzyloxy)carbonylamino}-2-1-(trifluoromethyl)cyclopropylacetic acid)
- 2228250-50-6(2-amino-1-(3,3-dimethylcyclopentyl)propan-1-one)
- 386216-25-7(1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one)
- 2680845-81-0(2-(Aminomethyl)-2-ethylbutanal)
- 1187932-48-4(3-bromo-5-methylpyridine;hydrochloride)
- 1706442-31-0(3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione)




